(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid
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Overview
Description
RA-839 is a noncovalent small molecule binder to Keap1 and selective activator of Nrf2 signaling. RA-839 also suppresses LPS-induced iNOS and nitric oxide expression in macrophages.
Scientific Research Applications
A study by Mack et al. (1995) discusses a related compound, focusing on its potent inhibition of thrombin, and highlights the improved selectivity against trypsin achieved by modifying the naphthyl ring. The binding mode of this compound was also determined through X-ray crystallography (Mack et al., 1995).
Research by Ma et al. (2017) investigates an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, emphasizing its role as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This has implications in pharmaceutical synthesis (Ma et al., 2017).
Thirugnanaselvi et al. (2016) detail the antibacterial and antifungal activities of Schiff bases derived from Analar grade 1-amino-2-naphthol 4-sulphonic acid. These compounds show promising results against E. coli and C. albicans (Thirugnanaselvi et al., 2016).
A study by Ravichandiran et al. (2019) explores phenylaminosulfanyl-1,4‐naphthoquinone derivatives, finding potent cytotoxic activity in cancer cell lines. They highlight compounds that induce apoptosis and arrest the cell cycle, with low toxicity in normal cells (Ravichandiran et al., 2019).
Patel and Patel (2015) discuss the synthesis and antibacterial activity of heterocyclic compounds related to naphthalene, indicating their potential as antibacterial agents (Patel & Patel, 2015).
Egawa et al. (1984) report the synthesis and antibacterial activity of pyridonecarboxylic acids derivatives, highlighting their potential as effective antibacterial agents (Egawa et al., 1984).
properties
IUPAC Name |
(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWIQHJXAEJOD-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid |
Citations
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